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Compound of Interest

Compound Name: 1-(2-Chloroethoxy)-2-ethoxybenzene

CAS No.: 56842-04-7

Cat. No.: B1287862 Get Quote

CAS Number: 56842-04-7

For: Researchers, scientists, and drug development professionals.

Introduction
1-(2-Chloroethoxy)-2-ethoxybenzene is a substituted aromatic ether that holds significant potential as a key

intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its

bifunctional nature, possessing both a reactive chloroethyl group and a stable ethoxybenzene moiety, makes it a

versatile building block for introducing the 2-(2-ethoxyphenoxy)ethyl pharmacophore. This guide provides a

comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Williamson ether

synthesis, its characterization through modern analytical techniques, and its potential applications in drug

discovery and development.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(2-Chloroethoxy)-2-ethoxybenzene is

paramount for its safe handling, storage, and application in synthetic chemistry.
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Property Value Source

Molecular Formula C₁₀H₁₃ClO₂ PubChem[1]

Molecular Weight 200.66 g/mol PubChem[1]

Appearance Solid ChemBridge[2]

Boiling Point 277.2 °C (Predicted) ChemChart[3]

Melting Point 45.41 °C (Predicted) ChemChart[3]

Density 1.12 g/cm³ (Predicted) ChemChart[3]

Solubility

Insoluble in water; Soluble in

common organic solvents like

ethanol, acetone, and

dichloromethane.

Inferred from structure

Purity Typically >95% Fluorochem[4]

Synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene: A Modified
Williamson Ether Synthesis Approach
The most logical and widely applicable method for the synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene is the

Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a

phenoxide on an alkyl halide. In this proposed synthesis, 2-ethoxyphenol is deprotonated to form the

corresponding phenoxide, which then reacts with a suitable chloroethoxy agent. Given the reactivity of the chloro

group, 1-bromo-2-chloroethane is proposed as the alkylating agent to favor displacement of the more labile

bromide.

Reaction Scheme
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Caption: Proposed synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene.

Detailed Experimental Protocol
Materials:

2-Ethoxyphenol

1-Bromo-2-chloroethane

Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous Acetone

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar
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Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-

ethoxyphenol (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetone.

Alkylation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium 2-

ethoxyphenoxide. To this suspension, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the

inorganic salts. Wash the filter cake with a small amount of acetone.

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting

residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with

saturated aqueous sodium bicarbonate solution, water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purification: The crude 1-(2-Chloroethoxy)-2-ethoxybenzene can be purified by column chromatography on

silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Analytical Methods
Due to the lack of publicly available experimental spectral data for 1-(2-Chloroethoxy)-2-ethoxybenzene, this

section provides predicted data based on established principles and data from analogous compounds. This

serves as a robust guideline for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Multiplicity Integration Assignment

~6.90-7.00 m 4H Aromatic protons

~4.25 t, J ≈ 5.5 Hz 2H -O-CH₂-CH₂-Cl

~4.10 q, J ≈ 7.0 Hz 2H -O-CH₂-CH₃

~3.85 t, J ≈ 5.5 Hz 2H -O-CH₂-CH₂-Cl

~1.45 t, J ≈ 7.0 Hz 3H -O-CH₂-CH₃

Rationale for Predicted Shifts:

Aromatic Protons (6.90-7.00 ppm): The aromatic protons are expected in this region, with their exact shifts and

multiplicities depending on the substitution pattern.

-O-CH₂-CH₂-Cl (4.25 and 3.85 ppm): The methylene protons of the chloroethoxy group are expected to be

triplets due to coupling with each other. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (~4.25

ppm) compared to the protons adjacent to the chlorine (-CH₂-Cl, ~3.85 ppm) due to the deshielding effect of

the oxygen atom.

-O-CH₂-CH₃ (4.10 and 1.45 ppm): The ethoxy group will show a characteristic quartet for the methylene

protons (~4.10 ppm) and a triplet for the methyl protons (~1.45 ppm).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment

~148.5 Aromatic C-O

~147.5 Aromatic C-O

~122.0 Aromatic CH

~121.0 Aromatic CH

~115.0 Aromatic CH

~114.0 Aromatic CH

~69.0 -O-CH₂-CH₂-Cl

~64.5 -O-CH₂-CH₃

~42.5 -O-CH₂-CH₂-Cl

~15.0 -O-CH₂-CH₃
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Rationale for Predicted Shifts:

Aromatic Carbons (114.0-148.5 ppm): The six aromatic carbons will appear in this region, with the two carbons

attached to oxygen being the most downfield.

Aliphatic Carbons (15.0-69.0 ppm): The chemical shifts of the aliphatic carbons are influenced by the

electronegativity of the attached atoms. The carbons bonded to oxygen will be more deshielded than those

bonded to chlorine or other carbons.

Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of 1-(2-Chloroethoxy)-2-ethoxybenzene is expected to show a molecular ion peak and

several characteristic fragment ions. The presence of chlorine will result in an M+2 peak with approximately one-

third the intensity of the molecular ion peak.

m/z Proposed Fragment

200/202 [M]⁺ (Molecular ion)

138 [M - C₂H₄Cl]⁺

137 [M - OCH₂CH₂Cl]⁺

109 [C₆H₅O-CH₂]⁺

63/65 [CH₂CH₂Cl]⁺

digraph "Mass Spec Fragmentation" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];

node [shape=box, style=rounded, fontsize=12, fontname="Helvetica"];

edge [fontsize=10, fontname="Helvetica"];

M [label="[C₁₀H₁₃ClO₂]⁺\nm/z = 200/202", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F1 [label="[C₈H₉O₂]⁺\nm/z = 137", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F2 [label="[C₈H₁₀O₂]⁺\nm/z = 138", fillcolor="#FBBC05", fontcolor="#202124"];

F3 [label="[C₇H₇O]⁺\nm/z = 109", fillcolor="#34A853", fontcolor="#FFFFFF"];

F4 [label="[C₂H₄Cl]⁺\nm/z = 63/65", fillcolor="#5F6368", fontcolor="#FFFFFF"];

M -> F1 [label="- •CH₂CH₂Cl"];

M -> F2 [label="- •Cl"];

F1 -> F3 [label="- CO"];
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}

Caption: Predicted major fragmentation pathways for 1-(2-Chloroethoxy)-2-ethoxybenzene.

Gas Chromatography-Mass Spectrometry (GC-MS)
A GC-MS method would be ideal for the analysis of 1-(2-Chloroethoxy)-2-ethoxybenzene, providing both

separation from any impurities and mass spectral data for identification.

Proposed GC-MS Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Potential Applications in Drug Development
The structural motif of 1-(2-Chloroethoxy)-2-ethoxybenzene makes it a valuable precursor for the synthesis of

various pharmaceutical agents. Its bromo-analog, 1-(2-bromoethoxy)-2-ethoxybenzene, is a known key

intermediate in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. The

chloro-derivative can potentially be used in a similar capacity, offering an alternative synthetic route.

The 2-(2-ethoxyphenoxy)ethyl moiety can be incorporated into various molecular scaffolds to modulate their

pharmacokinetic and pharmacodynamic properties. The ether linkage is generally stable to metabolic

degradation, and the overall fragment can influence lipophilicity and binding interactions with biological targets.

Safety and Handling
1-(2-Chloroethoxy)-2-ethoxybenzene should be handled with appropriate safety precautions in a well-

ventilated laboratory fume hood. It is classified as an irritant and may be harmful if swallowed, inhaled, or in

contact with skin.[5]

Personal Protective Equipment (PPE):

Safety goggles

Chemical-resistant gloves
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Laboratory coat

First Aid Measures:

In case of skin contact: Wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes.

If inhaled: Move person into fresh air.

If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion
1-(2-Chloroethoxy)-2-ethoxybenzene is a valuable and versatile chemical intermediate with significant potential

in synthetic organic chemistry, particularly in the realm of pharmaceutical development. This guide has provided

a comprehensive overview of its properties, a detailed and practical protocol for its synthesis, and a predictive

analysis of its characterization. By understanding the chemistry and handling of this compound, researchers and

scientists can effectively utilize it in the design and synthesis of novel and complex molecules with potential

therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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